molecular formula C9H8BrNO4 B067720 Dimethyl 4-bromopyridine-2,6-dicarboxylate CAS No. 162102-79-6

Dimethyl 4-bromopyridine-2,6-dicarboxylate

Cat. No.: B067720
CAS No.: 162102-79-6
M. Wt: 274.07 g/mol
InChI Key: WYROXHCDUWIUMW-UHFFFAOYSA-N
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Description

Dimethyl 4-bromopyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Dimethyl 4-bromopyridine-2,6-dicarboxylate can be synthesized through several methods. One common synthetic route involves the bromination of chelidamic acid monohydrate using phosphorus pentabromide (PBr5) in a dry Schlenk tube equipped with a reflux condenser. The reaction is carried out under a nitrogen atmosphere at 120°C . After the reaction, the mixture is cooled to 0°C to obtain the desired product.

Chemical Reactions Analysis

Dimethyl 4-bromopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Scientific Research Applications

Dimethyl 4-bromopyridine-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 4-bromopyridine-2,6-dicarboxylate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Dimethyl 4-bromopyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:

This compound is unique due to its bromine atom, which makes it highly reactive in various substitution and coupling reactions, providing versatility in synthetic applications.

Properties

IUPAC Name

dimethyl 4-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYROXHCDUWIUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of dimethyl 4-bromopyridine-2,6-dicarboxylate in the synthesis of the pentadentate ligand Et2NpyS4−H2?

A1: this compound serves as the crucial starting point in the multi-step synthesis of the pentadentate ligand Et2NpyS4−H2 []. The compound's structure allows for the sequential introduction of diethylamine and thioether functionalities. Firstly, it undergoes reaction with diethylamine, substituting the bromine atom. Subsequently, reduction of the carboxylate groups followed by tosylation prepares the molecule for a final template alkylation step using [Ni(S2C6H4)2]2−. This ultimately yields the nickel complex containing the desired Et2NpyS42−ligand, which is then liberated through acidic hydrolysis.

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